molecular formula C44H32F6NOP B12817078 (S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-N-methyl-3,5-bis(trifluoromethyl)benzamide

(S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-N-methyl-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B12817078
M. Wt: 735.7 g/mol
InChI Key: NIXCQFQJVXZXLL-RRHRGVEJSA-N
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Description

(S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-N-methyl-3,5-bis(trifluoromethyl)benzamide is a complex organic compound featuring a unique combination of anthracene, diphenylphosphanyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(2-(Anthracen-9-yl)phenyl)-2-(diphenylphosphanyl)ethyl)-N-methyl-3,5-bis(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Anthracen-9-yl Intermediate: Starting with anthracene, a Friedel-Crafts acylation reaction introduces the phenyl group.

    Phosphanyl Group Introduction: The phenylated anthracene is then subjected to a reaction with diphenylphosphine under conditions that promote the formation of the diphenylphosphanyl group.

    Amide Bond Formation: The intermediate is reacted with N-methyl-3,5-bis(trifluoromethyl)benzoyl chloride in the presence of a base to form the final amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.

  • **Substitution

Properties

Molecular Formula

C44H32F6NOP

Molecular Weight

735.7 g/mol

IUPAC Name

N-[(1S)-1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-N-methyl-3,5-bis(trifluoromethyl)benzamide

InChI

InChI=1S/C44H32F6NOP/c1-51(42(52)31-25-32(43(45,46)47)27-33(26-31)44(48,49)50)40(28-53(34-16-4-2-5-17-34)35-18-6-3-7-19-35)38-22-12-13-23-39(38)41-36-20-10-8-14-29(36)24-30-15-9-11-21-37(30)41/h2-27,40H,28H2,1H3/t40-/m1/s1

InChI Key

NIXCQFQJVXZXLL-RRHRGVEJSA-N

Isomeric SMILES

CN([C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64)C(=O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F

Canonical SMILES

CN(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3C4=C5C=CC=CC5=CC6=CC=CC=C64)C(=O)C7=CC(=CC(=C7)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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